molecular formula C10H15NO3 B6355457 tert-Butyl 3,5-dimethylisoxazole-4-carboxylate CAS No. 1499733-15-1

tert-Butyl 3,5-dimethylisoxazole-4-carboxylate

Cat. No.: B6355457
CAS No.: 1499733-15-1
M. Wt: 197.23 g/mol
InChI Key: FMUINXLDMBLQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3,5-dimethylisoxazole-4-carboxylate: is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a member of the isoxazole family, which is known for its five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dimethylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The reaction is typically carried out in a controlled environment to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,5-dimethylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the isoxazole ring or the tert-butyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3,5-dimethylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-dimethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

tert-Butyl 3,5-dimethylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

  • tert-Butyl 3,5-dimethylisoxazole-4-carboxamide
  • tert-Butyl 3,5-dimethylisoxazole-4-carboxylic acid
  • tert-Butyl 3,5-dimethylisoxazole-4-methyl ester

These compounds share the isoxazole ring structure but differ in their functional groups, which can affect their reactivity and applications. This compound is unique due to its tert-butyl ester group, which can influence its solubility and stability.

Properties

IUPAC Name

tert-butyl 3,5-dimethyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-6-8(7(2)14-11-6)9(12)13-10(3,4)5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUINXLDMBLQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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